molecular formula C14H11N3O3 B13715874 Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate

Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate

Katalognummer: B13715874
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: BDEIRKVRWUITQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32708687 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32708687 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of MFCD32708687 is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the compound. Industrial methods may also involve the use of advanced techniques such as chromatography for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32708687 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions of MFCD32708687 typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

MFCD32708687 has a wide range of applications in scientific research, including:

Chemistry

In chemistry, MFCD32708687 is used as a reagent in various synthetic reactions. Its stability and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic pathways.

Biology

In biological research, MFCD32708687 is used to study cellular processes and biochemical pathways. It can act as a probe or marker in various assays and experiments.

Medicine

In the field of medicine, MFCD32708687 has potential therapeutic applications. It is being investigated for its role in drug development and as a potential treatment for various diseases.

Industry

In industrial applications, MFCD32708687 is used in the production of various materials and chemicals. Its unique properties make it valuable in manufacturing processes and quality control.

Wirkmechanismus

The mechanism of action of MFCD32708687 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcome.

Eigenschaften

Molekularformel

C14H11N3O3

Molekulargewicht

269.25 g/mol

IUPAC-Name

methyl 5-(4-imidazol-1-ylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H11N3O3/c1-19-14(18)12-8-13(20-16-12)10-2-4-11(5-3-10)17-7-6-15-9-17/h2-9H,1H3

InChI-Schlüssel

BDEIRKVRWUITQB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.